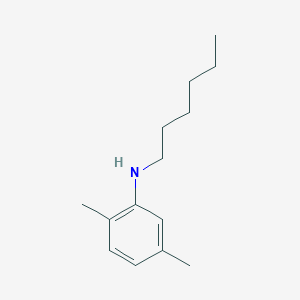N-n-hexyl-2,5-dimethylaniline
CAS No.:
Cat. No.: VC13893615
Molecular Formula: C14H23N
Molecular Weight: 205.34 g/mol
* For research use only. Not for human or veterinary use.

Specification
| Molecular Formula | C14H23N |
|---|---|
| Molecular Weight | 205.34 g/mol |
| IUPAC Name | N-hexyl-2,5-dimethylaniline |
| Standard InChI | InChI=1S/C14H23N/c1-4-5-6-7-10-15-14-11-12(2)8-9-13(14)3/h8-9,11,15H,4-7,10H2,1-3H3 |
| Standard InChI Key | OFKFTGZBQNLFCC-UHFFFAOYSA-N |
| Canonical SMILES | CCCCCCNC1=C(C=CC(=C1)C)C |
Introduction
Chemical Identity and Structural Characteristics
Molecular Formula and Weight
The molecular formula of N-n-hexyl-2,5-dimethylaniline is C₁₄H₂₃N, with a molecular weight of 205.34 g/mol. The structure comprises a benzene ring substituted with methyl groups at positions 2 and 5, while a linear hexyl chain (-C₆H₁₃) is bonded to the nitrogen atom (Figure 1) .
Table 1: Key Physicochemical Properties
| Property | Value/Description |
|---|---|
| Molecular Formula | C₁₄H₂₃N |
| Molecular Weight | 205.34 g/mol |
| Boiling Point | Estimated 280–300°C (extrapolated) |
| Solubility | Low in water; soluble in organic solvents (e.g., ethanol, ether) |
| Density | ~0.92–0.95 g/cm³ (predicted) |
Spectroscopic Features
While experimental data for N-n-hexyl-2,5-dimethylaniline are scarce, analogous compounds such as N,N-diethyl-2,5-dimethylaniline (PubChem CID: 222523) provide a basis for inference:
-
¹H NMR: Expected signals for aromatic protons (δ 6.5–7.0 ppm), methyl groups on the ring (δ 2.2–2.5 ppm), and aliphatic hexyl chain (δ 0.8–1.6 ppm).
-
¹³C NMR: Aromatic carbons (δ 120–140 ppm), methyl carbons (δ 20–25 ppm), and hexyl chain carbons (δ 14–35 ppm) .
Synthesis and Reaction Mechanisms
Alkylation of 2,5-Dimethylaniline
The most plausible synthesis route involves the N-alkylation of 2,5-dimethylaniline with a hexyl halide (e.g., 1-bromohexane) under basic conditions. This method mirrors industrial practices for producing alkylated anilines :
Key Considerations:
-
Solvent: Polar aprotic solvents (e.g., DMF) enhance reaction efficiency.
-
Catalysis: Phase-transfer catalysts (e.g., tetrabutylammonium bromide) may accelerate alkylation .
-
Purification: Distillation or column chromatography isolates the product from unreacted starting materials.
Alternative Pathways
-
Reductive Amination: Reaction of 2,5-dimethylbenzaldehyde with hexylamine under hydrogenation conditions.
-
Ullmann Coupling: Copper-catalyzed coupling of 2,5-dimethyliodobenzene with hexylamine, though this is less common for tertiary amines .
Physicochemical Properties and Stability
Thermal Behavior
The hexyl chain imparts higher hydrophobicity compared to shorter alkyl analogs (e.g., N,N-diethyl-2,5-dimethylaniline) . Thermal decomposition likely occurs above 300°C, with volatilization preceding degradation.
Solubility and Partitioning
-
log P (Octanol-Water): Estimated ~4.5–5.0, indicating strong lipophilicity.
-
Acid-Base Behavior: The amine group (pKa ~4–5) protonates in acidic media, enhancing water solubility temporarily .
Challenges and Future Directions
The scarcity of direct studies on N-n-hexyl-2,5-dimethylaniline highlights the need for targeted research:
-
Synthetic Optimization: Developing greener methods (e.g., photochemical alkylation).
-
Application Trials: Testing efficacy in catalysis, extraction, or drug synthesis.
-
Toxicological Studies: Assessing long-term health and environmental impacts.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume